(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride
Overview
Description
“(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, 3-Formylphenylboronic acid, a compound with a similar structure, has been used as a reagent in various chemical reactions1. However, the specific synthesis process for “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” is not readily available in the sources I found.Molecular Structure Analysis
The molecular structure of a similar compound, 3-(3-Formyl-4-hydroxyphenyl)propanoic acid, has been reported. It has a molecular formula of C10H10O43. However, the specific molecular structure of “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” is not provided in the sources I found.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride”. However, related compounds have been involved in various chemical reactions. For instance, 3-Formylphenylboronic acid has been used in palladium-catalyzed homocoupling and Suzuki coupling reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” are not readily available in the sources I found. However, a related compound, 3-(3-Formyl-4-hydroxyphenyl)propanoic acid, has a molecular formula of C10H10O43.Scientific Research Applications
Renewable Building Blocks in Polymer Science
Phloretic acid, related to (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, presenting a solvent-free synthesis pathway and showing promise for a wide range of materials science applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Antimicrobial Activity
The compound's derivatives have been shown to possess antimicrobial activity. Specifically, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Chromatography and Structural Relationships
The compound has been studied in the context of paper chromatography to understand the structural relationships of organic acids. This research has helped in classifying organic acids into clear groups based on their functional groups, aiding in the prediction of the number of carboxyl groups and other functionalities in unknown acids (Howe, 1960).
Amino Acid Synthesis and Resolution
Research on the synthesis and resolution of amino acids has highlighted the preparation of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid derivatives. These studies contribute to the understanding of amino acids in biological toxins and their chemical synthesis, offering insights into the chemical nature of biologically active compounds (Shimohigashi et al., 1976).
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using derivatives of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, among other amine compounds, leading to enhanced thermal stability and antibacterial activity. This modification demonstrates the compound's utility in developing medical application materials (Aly & El-Mohdy, 2015).
Safety And Hazards
The safety and hazards associated with “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” are not readily available in the sources I found. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of “(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride” are not readily available in the sources I found. However, the study of similar compounds suggests potential applications in various fields, including organic synthesis and plant growth modulation12.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDCKJFEAPTEX-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |
CAS RN |
35149-75-8 | |
Record name | (2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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